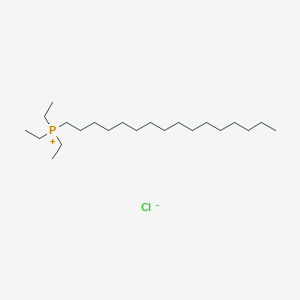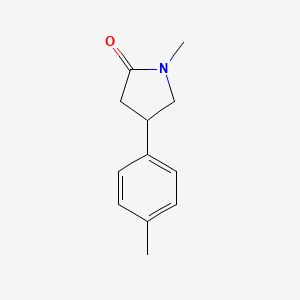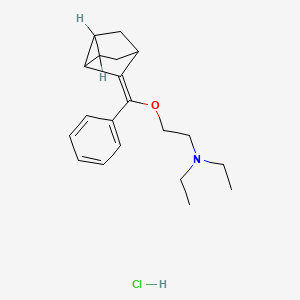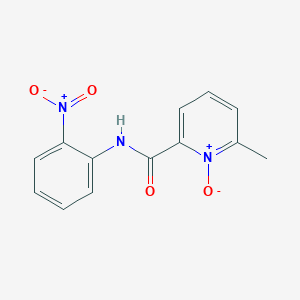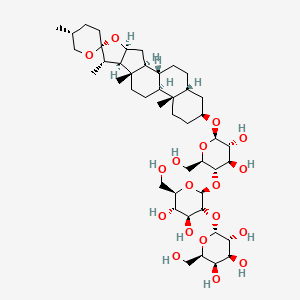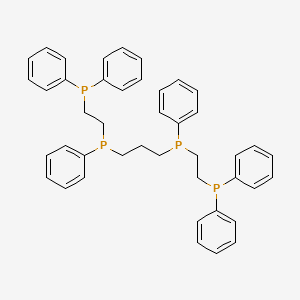![molecular formula C10H15NO4S2 B14626358 [1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene CAS No. 56643-26-6](/img/structure/B14626358.png)
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene is an organic compound characterized by a benzene ring substituted with a hydroxy group and an aminoethyl group that is further substituted with a sulfosulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene typically involves multi-step organic reactions. One common approach is to start with a benzene derivative, such as phenol, and introduce the aminoethyl group through a substitution reaction. The sulfosulfanyl group can then be added using sulfonation reactions under controlled conditions. Specific reagents and catalysts are often required to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aminoethyl group can be reduced to form a primary amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and aminoethyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The sulfosulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: Similar in having a hydroxy group attached to a benzene ring.
Aniline: Similar in having an amino group attached to a benzene ring.
Sulfanilic Acid: Similar in having a sulfonic acid group attached to an amino-substituted benzene ring.
Uniqueness
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene is unique due to the combination of hydroxy, aminoethyl, and sulfosulfanyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
56643-26-6 |
|---|---|
Molekularformel |
C10H15NO4S2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
[1-hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene |
InChI |
InChI=1S/C10H15NO4S2/c12-10(9-4-2-1-3-5-9)8-11-6-7-16-17(13,14)15/h1-5,10-12H,6-8H2,(H,13,14,15) |
InChI-Schlüssel |
CWSLMAYMBXJCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNCCSS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14626278.png)
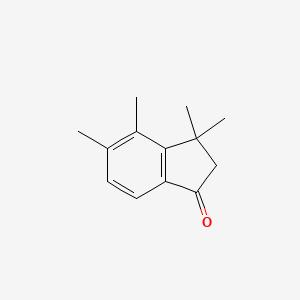
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
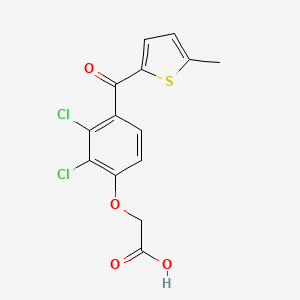
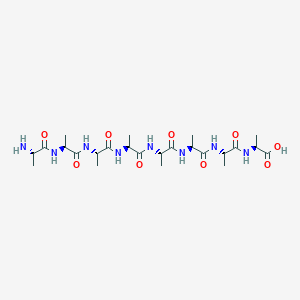
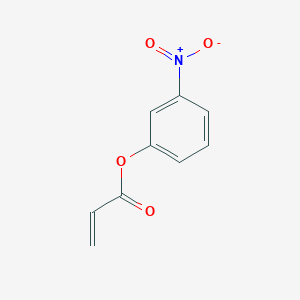
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
